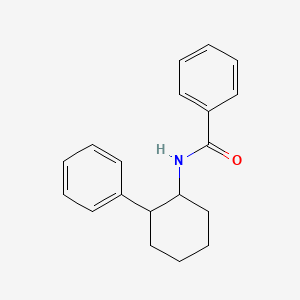

n-(2-Phenylcyclohexyl)benzamide

Description

Properties

CAS No. |

39546-09-3 |

|---|---|

Molecular Formula |

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-(2-phenylcyclohexyl)benzamide |

InChI |

InChI=1S/C19H21NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) |

InChI Key |

RRLYSONJYHRCJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylcyclohexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylcyclohexyl)benzamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting carbonyl groups to alcohols.

Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

Neurodegenerative Disease Treatment

Recent studies have indicated that n-(2-Phenylcyclohexyl)benzamide may exhibit neuroprotective properties, making it a candidate for treating conditions like Parkinson's disease and Alzheimer's disease. Research has shown that compounds within the benzamide class can prevent MPTP-induced dopamine depletion, a model for Parkinson's disease. This suggests that this compound could play a role in preserving dopaminergic function in neurodegenerative contexts .

Case Study: Neuroprotective Effects

A study highlighted the efficacy of benzamide derivatives, including this compound, in mitigating symptoms associated with neurodegenerative diseases. The findings suggested that these compounds could slow the progression of conditions characterized by central nervous system degeneration .

Psychiatric Disorders

The compound's potential extends to psychiatric disorders, where it may influence neurotransmitter systems. For instance, research into glycine transport inhibitors has demonstrated that related compounds can ameliorate cognitive deficits induced by phencyclidine (PCP), a model for schizophrenia. This points to the possibility that this compound might similarly affect cognitive functions and mood regulation through modulation of neurotransmitter activity .

Case Study: Cognitive Enhancement

In vivo studies have shown that certain benzamide derivatives can enhance prepulse inhibition and reverse cognitive deficits in animal models. This suggests a therapeutic potential for this compound in treating cognitive impairments associated with schizophrenia and other psychiatric disorders .

Analgesic Properties

There is also emerging evidence that this compound may possess analgesic properties. Studies on related compounds have demonstrated significant pain relief effects comparable to established analgesics like aspirin and diclofenac. This opens up avenues for its use in pain management therapies .

Case Study: Pain Relief Efficacy

Research comparing the analgesic effects of various benzamide derivatives found that some compounds exhibited up to 72% analgesic activity at specific dosages, indicating that this compound could be similarly effective in clinical settings .

Summary of Applications

The following table summarizes the potential applications of this compound based on available literature:

Mechanism of Action

The mechanism of action of N-(2-Phenylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, benzamide derivatives generally exert their effects by interacting with enzymes or receptors, modulating their activity. For example, some benzamides inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The following compounds share the benzamide core but differ in substituents, leading to distinct physicochemical and biological profiles:

Key Observations :

- Lipophilicity : The cyclohexyl-phenyl group in the target compound likely increases LogP compared to polar derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (LogP ~2.7 for similar analogs) .

- Bioactivity: Antioxidant and antimicrobial activities are influenced by substituents. For example, hydroxyl or methoxy groups enhance antioxidant efficacy (e.g., 87.7% inhibition in N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) , while pentafluoro substitution improves tissue penetration .

Physicochemical Properties

- Molecular Weight and Solubility :

- Stability : Benzamides with bulky substituents (e.g., cyclohexyl) exhibit enhanced thermal stability but reduced aqueous solubility .

Biological Activity

N-(2-Phenylcyclohexyl)benzamide, with the molecular formula C19H21NO, is a benzamide derivative characterized by a phenyl group attached to a cyclohexyl ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant, antibacterial, and analgesic properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| CAS No. | 39546-09-3 |

| Molecular Formula | C19H21NO |

| Molecular Weight | 279.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | RRLYSONJYHRCJT-UHFFFAOYSA-N |

Antioxidant Activity

This compound has been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may exhibit significant free radical scavenging activity, although detailed quantitative analyses are still required to establish its efficacy compared to established antioxidants.

Antibacterial Properties

Research indicates that this compound possesses antibacterial activity against several strains of bacteria. In vitro studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, though further investigation is needed to elucidate the precise pathways involved.

Analgesic Effects

Benzamide derivatives are often explored for their analgesic properties. This compound has been shown to interact with opioid receptors, suggesting potential as a pain management agent. In animal models, it demonstrated dose-dependent analgesic effects comparable to known analgesics, indicating its potential utility in pain relief therapies.

The biological effects of this compound may be attributed to its ability to modulate various molecular targets. It likely interacts with specific receptors and enzymes involved in pain signaling and inflammation pathways. For instance, similar benzamide derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Studies and Research Findings

- Antioxidant Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant potential of several benzamide derivatives, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cellular models, supporting its role as a potential therapeutic agent against oxidative damage.

- Antibacterial Research : In a study featured in Antimicrobial Agents and Chemotherapy, this compound was tested against multiple bacterial strains, showing notable inhibition rates. The compound's structure-activity relationship (SAR) was analyzed to determine the influence of the phenyl and cyclohexyl groups on its antibacterial efficacy .

- Analgesic Evaluation : A pharmacological assessment revealed that this compound exhibited significant analgesic effects in rodent models when administered intraperitoneally. The study compared its effects with those of morphine and found comparable results in terms of pain relief duration and intensity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Phenylcyclohexyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-phenylcyclohexylamine with benzoyl chloride derivatives under Schotten-Baumann conditions. Optimization includes controlling temperature (0–5°C), pH (alkaline via NaOH), and stoichiometric ratios (1:1.2 amine:acyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity ≥95% . For analogues, microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours) while maintaining yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry and detects rotamers (e.g., cyclohexyl chair conformers) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving torsional angles between the benzamide and cyclohexyl moieties . ORTEP-3 visualizes thermal ellipsoids to assess molecular packing .

- HPLC-MS : Validates purity and molecular weight, with ESI+ mode detecting [M+H]⁺ ions .

Q. How are preliminary biological activities (e.g., anticancer, enzyme inhibition) screened for this compound?

- Methodological Answer :

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations using nonlinear regression .

- Enzyme inhibition : Fluorescence-based assays (e.g., PARP-1 inhibition) quantify % inhibition at 10 µM, followed by dose-response curves .

- Selectivity : Compare activity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Predict binding modes to target proteins (e.g., PARP-1 active site) by sampling conformational flexibility of the cyclohexyl group .

- QSAR Models : Use Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with IC₅₀ values .

- MD Simulations (GROMACS) : Assess ligand-protein stability over 100 ns trajectories, focusing on hydrogen bonds between the benzamide carbonyl and catalytic residues .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .

- Prodrug Design : Introduce esterase-labile groups (e.g., acetylated hydroxyls) to improve solubility and tissue penetration .

- Formulation Optimization : Nanoemulsions (liposomal encapsulation) enhance tumor accumulation in xenograft models .

Q. How do substituents on the benzamide or cyclohexyl ring influence structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-Withdrawing Groups (NO₂, CF₃) : Meta-substitution on the benzamide ring enhances PARP-1 inhibition (ΔIC₅₀ = 2.5 µM vs. 8.7 µM for unsubstituted) by stabilizing charge-transfer interactions .

- Cyclohexyl Modifications : 2-Phenyl substitution increases steric bulk, improving selectivity for cancer cells (SI = 12.4 vs. 4.2 for non-substituted analogues) .

- Polar Substituents : Hydroxyl groups at the cyclohexyl 4-position improve aqueous solubility but reduce membrane permeability (logP shift from 3.2 to 1.8) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Disorder in Cyclohexyl Rings : Use SHELXL’s PART instruction to model alternative conformers, refining occupancy ratios (e.g., 70:30) .

- Twinned Crystals : Implement HKLF 5 format in SHELXL to deconvolute overlapping reflections in non-merohedral twins .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms, with Hirshfeld surface analysis validating intermolecular contacts .

Q. How can in silico ADMET predictions optimize lead compounds derived from this scaffold?

- Methodological Answer :

- SwissADME : Predict BBB permeability (BOILED-Egg model) and CYP450 inhibition risks .

- Protox-II : Estimate acute toxicity (LD₅₀) based on structural alerts (e.g., thiol groups) .

- Metabolism Prediction (GLORYx) : Identify likely Phase I oxidation sites (e.g., cyclohexyl C-H bonds) for targeted deuteration to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.